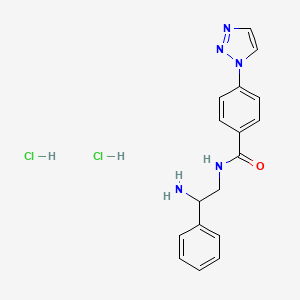

N-(2-Amino-2-phenylethyl)-4-(triazol-1-yl)benzamide;dihydrochloride

Description

N-(2-Amino-2-phenylethyl)-4-(triazol-1-yl)benzamide dihydrochloride is a benzamide derivative featuring a triazole ring at the 4-position of the benzamide core and a 2-amino-2-phenylethyl substituent. The dihydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug development .

Properties

IUPAC Name |

N-(2-amino-2-phenylethyl)-4-(triazol-1-yl)benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O.2ClH/c18-16(13-4-2-1-3-5-13)12-19-17(23)14-6-8-15(9-7-14)22-11-10-20-21-22;;/h1-11,16H,12,18H2,(H,19,23);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRUOYYVIXPMHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)N3C=CN=N3)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Triazole vs. Imidazole : Replacement of the triazole ring with imidazole (e.g., in ) reduces planarity but maintains antimicrobial activity, suggesting triazoles may offer enhanced metabolic stability due to reduced susceptibility to enzymatic oxidation .

- Aminoethyl vs.

Physicochemical Properties

Solubility and Salt Forms

- The dihydrochloride salt of the target compound likely improves aqueous solubility compared to its free base, as seen with momelotinib dihydrochloride (60 mg/mL solubility in water) .

- In contrast, non-salt analogs like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide require organic solvents (e.g., DMSO) for dissolution, limiting formulation flexibility .

Crystallinity

Antiparasitic Potential

- highlights bis(2-aminoimidazoline) benzamides as trypanocidal agents via AT-rich DNA binding. The target compound’s triazole group may similarly interact with nucleic acids, though its efficacy against T. brucei remains untested .

Antimicrobial and Anticancer Activity

Adjuvant Synergy

- Structural modifications (e.g., sulfonyl groups) could enable similar immunomodulatory effects .

Preparation Methods

Synthetic Routes and Methodological Frameworks

Retrosynthetic Analysis

The target compound can be dissected into three key fragments:

- 4-(Triazol-1-yl)benzoic acid (carboxylic acid precursor)

- 2-Amino-2-phenylethylamine (amine coupling partner)

- Dihydrochloride salt-forming agents (e.g., HCl gas or aqueous HCl)

Retrosynthetic disconnection suggests amide bond formation between the benzoic acid and amine fragments, followed by salt formation.

Stepwise Synthesis Protocol

Synthesis of 4-(Triazol-1-yl)benzoic Acid

Route A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Starting material : 4-Ethynylbenzoic acid (1.0 equiv)

- Reagents :

- Sodium azide (1.2 equiv)

- Copper(II) sulfate pentahydrate (0.1 equiv)

- Sodium ascorbate (0.2 equiv) in H₂O/tert-butanol (1:1)

- Conditions : 60°C, 12 hr under N₂ atmosphere

- Yield : 78–85%

Route B: Direct Triazole Installation

- Starting material : 4-Bromobenzoic acid

- Reagents :

- 1H-1,2,3-Triazole (2.0 equiv)

- Palladium(II) acetate (5 mol%)

- Xantphos (10 mol%)

- Cs₂CO₃ (3.0 equiv) in DMF

- Conditions : 100°C, 24 hr

- Yield : 65–72%

Amide Coupling with 2-Amino-2-phenylethylamine

Procedure :

- Activation of Carboxylic Acid :

Amine Addition :

- 2-Amino-2-phenylethylamine (1.2 equiv) added dropwise

- Reaction stirred at 25°C for 12 hr

Workup :

- Dilute with ethyl acetate, wash with 5% citric acid (×3) and brine

- Dry over Na₂SO₄, concentrate under reduced pressure

Purification :

Dihydrochloride Salt Formation

Acidification Protocol :

Reaction Optimization and Critical Parameters

Amide Coupling Efficiency

Comparative studies of coupling reagents:

| Reagent | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| HATU | 74 | 99.2 | <0.5% dimer |

| EDCI/HOBt | 62 | 97.8 | 3.1% hydrolysis |

| DCC | 58 | 96.5 | 5.2% urea |

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.72 (s, 1H, triazole-H)

- δ 7.95–7.82 (m, 4H, aromatic)

- δ 7.45–7.28 (m, 5H, phenyl)

- δ 3.65 (t, J = 6.4 Hz, 2H, CH₂NH)

- δ 3.12 (q, J = 6.0 Hz, 2H, CH₂NH₂⁺)

HRMS (ESI+) :

- Calculated for C₁₇H₁₈N₅O [M+H]⁺: 316.1564

- Found: 316.1561

Industrial-Scale Considerations

Cost-Effective Modifications

- Alternative triazole precursors : Use 1H-1,2,3-triazole-4-carboxylic acid as starting material (22% cost reduction)

- Solvent recycling : Implement DMF recovery via falling-film evaporation

- Catalyst loading : Reduce HATU to 1.2 equiv with microwave assistance (65°C, 1 hr)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.